5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound contains a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by the addition of 4-phenylpiperidine . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione: Similar structure but with a chlorine atom instead of fluorine.
5-(4-methylphenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C20H20FN3OS |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C20H20FN3OS/c21-18-8-6-17(7-9-18)19-22-24(20(26)25-19)14-23-12-10-16(11-13-23)15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
InChI Key |
LPKZZFQPEAFAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C(=S)OC(=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.